molecular formula C42H62O5 B14504585 (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate CAS No. 64817-77-2

(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate

Cat. No.: B14504585
CAS No.: 64817-77-2
M. Wt: 646.9 g/mol
InChI Key: UPLSCPIWUOYFQS-UHFFFAOYSA-N
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Description

(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and two tetradecanoate ester groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the oxo group at the 9-position. The tetradecanoate ester groups are then introduced through esterification reactions using tetradecanoic acid and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alcohols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

Scientific Research Applications

(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (9-oxo-8-decanoyloxy-10H-anthracen-1-yl) Decanoate
  • (9-oxo-8-octanoyloxy-10H-anthracen-1-yl) Octanoate

Uniqueness

Compared to similar compounds, (9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) Tetradecanoate is unique due to its longer tetradecanoate ester chains, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

64817-77-2

Molecular Formula

C42H62O5

Molecular Weight

646.9 g/mol

IUPAC Name

(9-oxo-8-tetradecanoyloxy-10H-anthracen-1-yl) tetradecanoate

InChI

InChI=1S/C42H62O5/c1-3-5-7-9-11-13-15-17-19-21-23-31-38(43)46-36-29-25-27-34-33-35-28-26-30-37(41(35)42(45)40(34)36)47-39(44)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24,31-33H2,1-2H3

InChI Key

UPLSCPIWUOYFQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2)C=CC=C3OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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